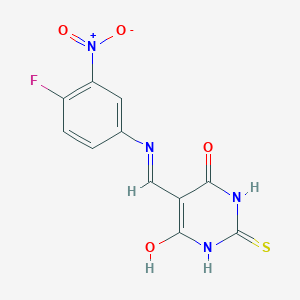

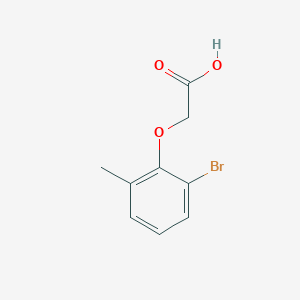

![molecular formula C18H20N4 B2682374 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848681-39-0](/img/structure/B2682374.png)

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It’s worth noting that the specific compound you’re asking about is not widely documented, so the information might be limited.

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile”, benzimidazoles in general are known to be synthesized using a variety of methods . For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Benzimidazoles, which “1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a part of, are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Applications De Recherche Scientifique

Synthesis and Molecular Interactions : Benzimidazole derivatives have been synthesized and studied for their interactions with DNA. For example, benzimidazole-containing compounds were synthesized and their binding to calf thymus DNA was studied, revealing an intercalative mode of binding and significant in vitro cytotoxic effects against various human cancer cell lines (Paul et al., 2015).

Cytotoxic and Antitumor Properties : Some benzimidazole derivatives show potent in vitro cytotoxic activity against various cancer cell lines. For instance, a series of benzimidazole-pyrimidine conjugates exhibited marked potency in vitro against cervical, ovarian, and lung cancer cell lines (Abdel-Mohsen et al., 2010).

Antifungal Activities : Certain benzimidazole derivatives have shown potential as antifungal agents. For instance, 1,3-Benzoxazole-4-carbonitrile derivatives were found to have moderate growth inhibition against Candida species (Kuroyanagi et al., 2010).

Diverse Chemical Syntheses : Benzimidazole derivatives have been the focus of various chemical synthesis studies, exploring new methods and derivatives. For example, new ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been developed to generate a variety of compounds including pyrimido[1,2-a]benzimidazole derivatives (Roman, 2013).

Antimicrobial and Antifungal Agents : Benzimidazole derivatives have been explored as potential antimicrobial and antifungal agents. For example, derivatives of 2-aminothiophene-3-carbonitrile and thieno[2,3-b]pyridine-5-carbonitrile, incorporating a 1H-benzotriazole moiety, exhibited promising antimicrobial and antifungal activities (Al-Omran et al., 2002).

Apoptotic Activity and Cell Cycle Disruption : Certain benzimidazole derivatives have shown the ability to disrupt the cell cycle and induce apoptosis in cancer cells. For instance, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues demonstrated significant antiproliferative activity and the ability to arrest the G2/M phase of the cell cycle, inducing apoptosis in a time-dependent manner (Sarhan et al., 2010).

Propriétés

IUPAC Name |

1-(propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-4-7-13-10-17(20-12(2)3)22-16-9-6-5-8-15(16)21-18(22)14(13)11-19/h5-6,8-10,12,20H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNVTTGJBISFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

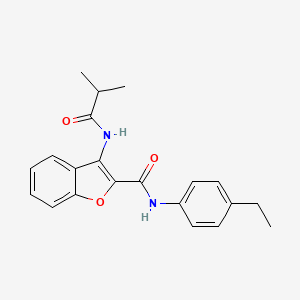

![1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B2682293.png)

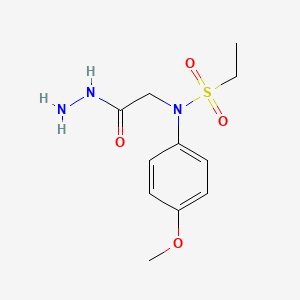

![2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2682301.png)

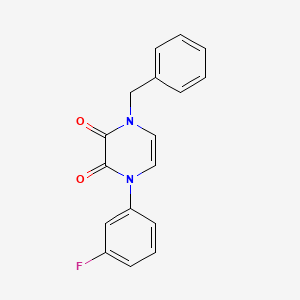

![7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682304.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine](/img/structure/B2682306.png)

![3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2682308.png)

![N-(6-methylpyridin-2-yl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2682311.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2682313.png)

![(4-Methylthiadiazol-5-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2682314.png)